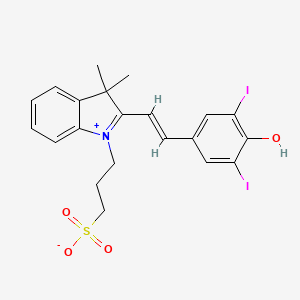
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a styryl group, and an indolium core, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves multiple steps, including the iodination of styrene derivatives, the formation of the indolium core, and the introduction of the sulfonate group. Common reagents used in these reactions include iodine, styrene, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Aplicaciones Científicas De Investigación
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and indolium core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(4-Hydroxy-3,5-dibromostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with bromine atoms instead of iodine.
3-(2-(4-Hydroxy-3,5-dichlorostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate imparts unique chemical and biological properties compared to its bromine and chlorine analogs. Iodine atoms can enhance the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
145876-11-5 |
|---|---|
Fórmula molecular |
C21H21I2NO4S |
Peso molecular |
637.3 g/mol |
Nombre IUPAC |
3-[2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |
Clave InChI |
SFPKEYWHHIHKEO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


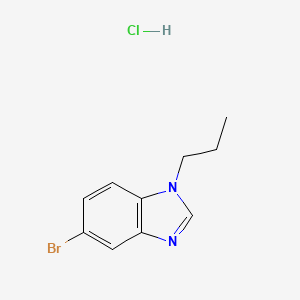
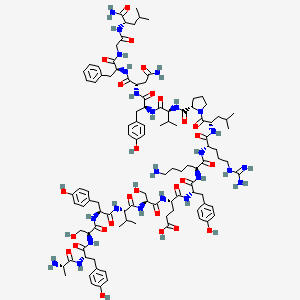


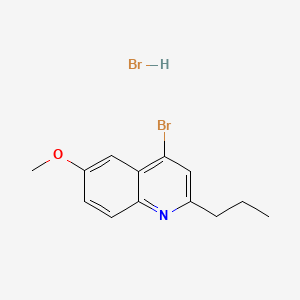
![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
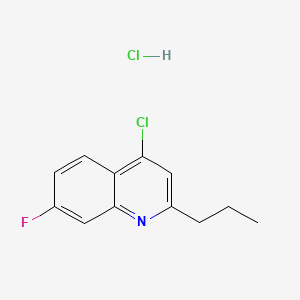
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)
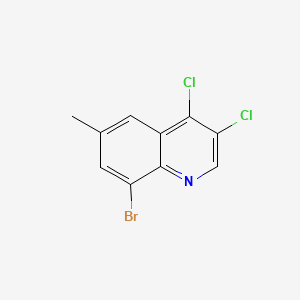
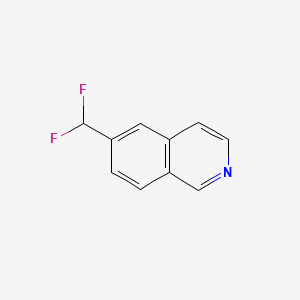
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
